(5Z)-2-(2-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(2-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the methoxyphenyl and methylsulfanylbenzylidene groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various aldehydes under controlled conditions such as refluxing in organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and methylsulfanylbenzylidene groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(2-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound has potential applications as a bioactive molecule. It can be studied for its interactions with various biological targets, including enzymes and receptors, to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is of significant interest. Its ability to interact with specific molecular targets makes it a promising candidate for developing treatments for various diseases.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives with different substituents. Examples include:
- 2-(2-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 2-(2-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-2-(2-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties. These properties can include enhanced reactivity, selectivity for specific targets, and improved stability under various conditions.
Properties
Molecular Formula |
C19H15N3O2S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(5Z)-2-(2-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3O2S2/c1-24-15-6-4-3-5-14(15)17-20-19-22(21-17)18(23)16(26-19)11-12-7-9-13(25-2)10-8-12/h3-11H,1-2H3/b16-11- |
InChI Key |
IZQKFMGYUVLYMA-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)SC)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2 |
Origin of Product |
United States |
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